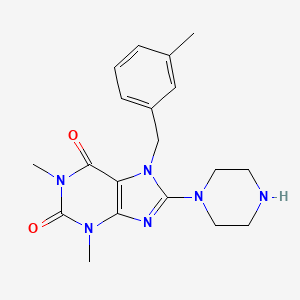![molecular formula C18H19N5O2 B4426746 1,3,6,7-tetramethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426746.png)
1,3,6,7-tetramethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción general
Descripción
1,3,6,7-tetramethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as TIP, is a synthetic compound with potential applications in scientific research. TIP belongs to the class of imidazopurine derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
TIP acts as a selective antagonist of adenosine receptors, specifically the A1 and A2A subtypes. By blocking the binding of adenosine to these receptors, TIP can modulate the downstream signaling pathways and affect various physiological processes. TIP has been shown to have a higher affinity for the A2A subtype, which is predominantly expressed in the brain and is involved in the regulation of dopamine release and neuronal activity.
Biochemical and Physiological Effects:
TIP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TIP can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TIP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that TIP can modulate pain perception and locomotor activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TIP has several advantages for use in lab experiments. It has high potency and selectivity for adenosine receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. TIP is also stable and can be easily synthesized and purified. However, TIP has some limitations as well. It has poor solubility in water, which can limit its use in certain experimental setups. TIP also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the use of TIP in scientific research. One potential direction is the development of new drugs targeting adenosine receptors for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the role of adenosine receptors in the regulation of sleep and wakefulness, which could lead to the development of new treatments for sleep disorders. Additionally, the use of TIP in combination with other drugs or therapies could lead to improved efficacy and reduced side effects.
Aplicaciones Científicas De Investigación
TIP has potential applications in various scientific research fields such as pharmacology, biochemistry, and neuroscience. TIP has been shown to have a high affinity for adenosine receptors, which are involved in various physiological processes such as sleep regulation, inflammation, and pain perception. TIP has been used in studies to investigate the role of adenosine receptors in these processes, as well as in the development of new drugs targeting these receptors.
Propiedades
IUPAC Name |
2,4,7,8-tetramethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-8-6-7-9-13(10)22-11(2)12(3)23-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOLQSURNSUETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426677.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4426679.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426686.png)
![5-methyl-3-(tetrahydro-2-furanylmethyl)-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426701.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)-N-methylurea](/img/structure/B4426702.png)
![3-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4426703.png)
![N-benzyl-N-ethyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4426705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4426712.png)
![2-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B4426734.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4426743.png)
![1-[4-(acetylamino)phenyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426752.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426763.png)